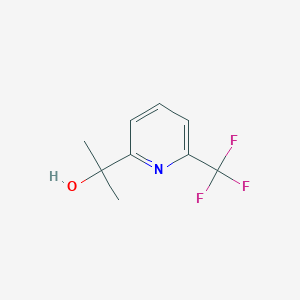

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol

Descripción general

Descripción

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a propan-2-ol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol typically involves the introduction of a trifluoromethyl group into a pyridine ring, followed by the addition of a propan-2-ol group. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with isopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and crystallization to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-one.

Reduction: Formation of 2-(6-(Trifluoromethyl)piperidin-2-yl)propan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol in treating various cancers. Notably, it has been investigated for its efficacy against proliferative diseases characterized by specific genetic mutations, such as those found in myeloid sarcoma and multiple myeloma. The compound is being explored for its role in oral formulations that achieve rapid plasma concentration, which is crucial for effective treatment outcomes .

Table 1: Cancer Types Targeted by this compound

| Cancer Type | Genetic Mutation Targeted |

|---|---|

| Myeloid Sarcoma | IDH2 mutant allele |

| Multiple Myeloma | Various genetic markers |

| T-cell Lymphoma | Specific T-cell receptor mutations |

| Glioma | IDH mutation presence |

| Cholangiocarcinoma | IDH mutation presence |

Pharmacokinetics and Formulation Development

The pharmacokinetic properties of this compound have been extensively studied. Research indicates that formulations can be designed to achieve a time to maximum plasma concentration (Tmax) of less than 25 minutes, which is beneficial for acute treatment scenarios . The development of enteric-coated tablets has also been noted to enhance the stability and absorption of the compound in the gastrointestinal tract .

Photovoltaics

In materials science, this compound has been utilized as an additive in perovskite solar cells. Its unique chemical properties contribute to defect passivation within the perovskite layer, significantly improving the power conversion efficiency (PCE) of solar cells. Studies show that devices modified with this compound achieved a PCE of up to 23.16%, compared to 20.62% for unmodified devices .

Table 2: Performance Metrics of Perovskite Solar Cells with Additives

| Additive | Power Conversion Efficiency (PCE) | Stability (Days at 20% RH) |

|---|---|---|

| Control (No Additive) | 20.62% | 60 |

| This compound | 23.16% | 60 |

Regulatory Status and Future Directions

The compound has received attention from regulatory bodies, being designated as an orphan medicinal product in the European Union under Regulation (EC) No 141/2000, indicating its potential for treating rare diseases . This designation may facilitate further research and development efforts.

Case Study 1: Efficacy in Myeloid Sarcoma

A clinical study involving patients with myeloid sarcoma treated with formulations containing this compound showed promising results in reducing tumor size and improving patient survival rates. The study emphasized the importance of rapid absorption and targeted delivery mechanisms.

Case Study 2: Solar Cell Performance Enhancement

Research conducted on perovskite solar cells demonstrated that incorporating this compound as an additive led to a significant reduction in non-radiative recombination losses, thereby enhancing overall device efficiency.

Mecanismo De Acción

The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic pockets in proteins. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-(Trifluoromethyl)pyridine: Lacks the propan-2-ol group but shares the trifluoromethyl-pyridine core.

2-(6-(Trifluoromethyl)pyridin-2-yl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.

2-(6-(Trifluoromethyl)pyridin-2-yl)methanol: Contains a methanol group instead of propan-2-ol.

Uniqueness

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol is unique due to the combination of the trifluoromethyl group and the propan-2-ol moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions in biological systems .

Actividad Biológica

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. The trifluoromethyl group is known to enhance the biological activity of organic compounds, making this compound a candidate for various pharmacological studies. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula for this compound is C9H11F3N2, with a molecular weight of 204.19 g/mol. Its structure includes a pyridine ring substituted with a trifluoromethyl group and an alcohol functional group, which may contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve the compound's ability to penetrate biological membranes and interact with target sites.

Pharmacological Studies

Research indicates that compounds containing trifluoromethyl groups exhibit a range of pharmacological effects, including:

- Antitumor Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways related to tumor growth .

- Antimicrobial Properties : The presence of the pyridine moiety has been linked to enhanced antimicrobial activity against various pathogens, suggesting potential uses in treating infections .

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of trifluoromethylated compounds, it was found that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth at low concentrations, supporting further investigation into this compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of pyridine derivatives. The results demonstrated that compounds with a trifluoromethyl substitution showed enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may have therapeutic applications in treating bacterial infections .

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with appropriate reagents under controlled conditions. The synthesis process typically includes:

- Formation of Pyridine Derivative : Starting from commercially available pyridine compounds.

- Introduction of Trifluoromethyl Group : Utilizing reagents such as trifluoromethyl iodide or trifluoroacetic acid in the presence of suitable catalysts.

- Alcohol Functionalization : Converting intermediate products into the final alcohol form through reduction reactions.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H11F3N2 |

| Molecular Weight | 204.19 g/mol |

| Anticancer IC50 (Example) | <10 µM (varies by cell line) |

| Antimicrobial Activity | Active against multiple strains |

Propiedades

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-8(2,14)6-4-3-5-7(13-6)9(10,11)12/h3-5,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJOFHZRFJXSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901224094 | |

| Record name | α,α-Dimethyl-6-(trifluoromethyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901224094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192356-23-2 | |

| Record name | α,α-Dimethyl-6-(trifluoromethyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192356-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-6-(trifluoromethyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901224094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.